2-ethoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
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Overview
Description
2-Ethoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in pharmaceuticals and other applications due to their structural complexity and functional versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide typically involves multiple steps, starting with the formation of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with an aldehyde or ketone under acidic conditions
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide can undergo several types of chemical reactions, including:
Oxidation: : The indole ring can be oxidized to form various oxidized derivatives.
Reduction: : Reduction reactions can be used to modify the functional groups attached to the indole core.
Substitution: : Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents on the benzamide moiety.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Reagents like thionyl chloride (SOCl₂) for chlorination and various amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include oxidized indole derivatives, reduced benzamide derivatives, and various substituted benzamide derivatives.
Scientific Research Applications
2-Ethoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: : Indole derivatives are known for their biological activities, and this compound can be used in the development of new drugs and therapeutic agents.
Industry: : It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-ethoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide exerts its effects involves binding to specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
2-Ethoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is unique due to its specific structural features, such as the ethoxy group and the benzamide moiety. Similar compounds include other indole derivatives like indomethacin and tryptophan derivatives. These compounds share the indole core but differ in their substituents and functional groups, leading to different biological activities and applications.
Properties
IUPAC Name |
2-ethoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-3-23-16-7-5-4-6-14(16)18(22)19-13-8-9-15-12(10-13)11-17(21)20(15)2/h4-10H,3,11H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKMCAORWWUBHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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